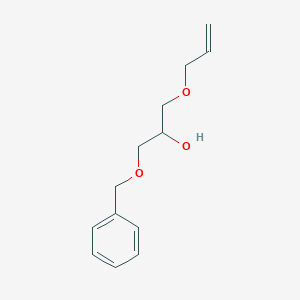

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Description

Properties

IUPAC Name |

1-phenylmethoxy-3-prop-2-enoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-10-13(14)11-16-9-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMPBNVCDYQYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444383 | |

| Record name | 2-Propanol, 1-(phenylmethoxy)-3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83016-75-5 | |

| Record name | 2-Propanol, 1-(phenylmethoxy)-3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol (CAS 83016-75-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a unique glycerol-derived chemical intermediate. While specific literature on this exact molecule is sparse, its structural motifs—a benzyl ether, an allyl ether, and a secondary alcohol—are of significant interest in medicinal chemistry and materials science. This document outlines the compound's physicochemical properties, proposes a detailed synthetic protocol based on established Williamson ether synthesis, and provides a predictive analysis of its spectral data. Furthermore, potential applications in drug development are discussed, drawing from the known biological activities of related benzyloxy and allyloxy compounds and the utility of the glycerol backbone as a scaffold. This guide is intended to be a foundational resource for researchers interested in the synthesis and application of novel, unsymmetrically substituted glycerol ethers.

Introduction and Chemical Profile

This compound, also known as 1-(benzyloxy)-3-(allyloxy)propan-2-ol, is a trifunctional molecule built on a glycerol backbone. The presence of a benzyl protecting group, a reactive allyl group, and a central hydroxyl group makes it a versatile building block in organic synthesis.[1][2] Its utility lies in the potential for sequential and selective modification of its functional groups, enabling the construction of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83016-75-5 | [1] |

| Molecular Formula | C₁₃H₁₈O₃ | Inferred |

| Molecular Weight | 222.28 g/mol | Inferred |

| Appearance | Colorless Oil (Predicted) | Inferred |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water (Predicted) | Inferred |

Proposed Synthesis Protocol: A Mechanistic Approach

The synthesis of unsymmetrical ethers of glycerol can be achieved through a stepwise Williamson ether synthesis.[3][4] This approach offers control over the introduction of different ether functionalities. A plausible and efficient route to synthesize this compound involves the reaction of benzyl glycidyl ether with allyl alcohol under basic conditions.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Allyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl glycidyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add allyl alcohol (1.0 equivalent) dropwise via the dropping funnel to the NaH suspension in THF.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium allyl alkoxide.

-

Nucleophilic Ring Opening: Cool the reaction mixture back to 0 °C.

-

Add benzyl glycidyl ether (1.0 equivalent) dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the allyl alcohol to form the corresponding alkoxide, driving the reaction forward.

-

Solvent: Anhydrous THF is an appropriate aprotic polar solvent that dissolves the reactants and intermediates without interfering with the reaction.

-

Temperature Control: The initial deprotonation and the quenching steps are performed at 0 °C to control the exothermic reaction and ensure safety. The nucleophilic ring-opening is allowed to proceed at room temperature to ensure a reasonable reaction rate.

-

Purification: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like the target molecule from nonpolar starting materials and polar byproducts.

Analytical Characterization: A Predictive Approach

As no published spectral data for this compound is readily available, the following is a predictive analysis based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.[5][6][7][8][9][10]

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data

| Position | Predicted ¹H NMR Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.25-7.40 (m, 5H) | 138.0, 128.5, 127.8 |

| -O-CH₂ -Ph | 4.55 (s, 2H) | 73.5 |

| -O-CH₂ -CH=CH₂ | 4.00 (dt, J = 5.6, 1.6 Hz, 2H) | 72.0 |

| CH=CH₂ | 5.85-5.95 (m, 1H) | 134.5 |

| CH=CH₂ (trans) | 5.25 (dq, J = 17.2, 1.6 Hz, 1H) | 117.5 |

| CH=CH₂ (cis) | 5.18 (dq, J = 10.4, 1.6 Hz, 1H) | |

| -CH(OH)- | 3.95-4.05 (m, 1H) | 70.0 |

| -CH₂ -O-CH₂-Ph | 3.55-3.65 (m, 2H) | 71.5 |

| -CH₂ -O-CH₂-CH=CH₂ | 3.50-3.60 (m, 2H) | 70.5 |

| -OH | 2.50 (d, J = 4.0 Hz, 1H) | N/A |

Mass Spectrometry (Predicted):

-

ESI-MS (+): Expected [M+Na]⁺ at m/z 245.11.

Potential Applications in Drug Development

The unique trifunctional nature of this compound makes it a promising scaffold and intermediate in drug discovery and development.

Glycerol Backbone as a Drug Delivery Vehicle

Glycerol and its polymers are well-established as biocompatible and biodegradable materials in pharmaceutical formulations.[11][12][13] They are often used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[12] The glycerol backbone of the title compound provides a non-toxic core that can be further functionalized to create novel drug delivery systems, such as glycerosomes or hydrogels.[14][15]

The Allyl Group as a Handle for Bio-conjugation

The terminal alkene of the allyl group is a versatile functional handle for a variety of chemical transformations, including thiol-ene "click" chemistry, Heck coupling, and metathesis reactions. This allows for the conjugation of the molecule to other APIs, targeting ligands, or polymers to create more complex and functional therapeutic agents. The allyl motif is found in a number of natural and synthetic compounds with anticancer activity.[16]

The Benzyloxy Moiety in Biologically Active Molecules

The benzyloxy group is a common pharmacophore in a range of biologically active compounds. For instance, benzyloxy-substituted molecules have been investigated as monoamine oxidase B inhibitors for the potential treatment of Parkinson's disease.[7] Additionally, various benzyloxy derivatives have shown anticonvulsant and antiproliferative activities.[17][18][19] The presence of this group in this compound suggests that its derivatives could be explored for similar neurological or anticancer applications.

Caption: Potential applications stemming from the core functional groups.

Safety, Handling, and Storage

As there is no specific safety data sheet for this compound, a precautionary approach based on the constituent functional groups is recommended.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical entity with considerable potential as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical and materials science. While direct experimental data remains to be published, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related unsymmetrical glycerol ethers.

References

- Mishra, G. P., Bagui, M., Tamboli, V., & Mitra, A. K. (2011). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Wires Nanomed Nanobiotechnol, 3(3), 225-248.

- Patsnap. (2024). Glycerol as a Carrier in Targeted Drug Delivery Systems.

- University of South Florida. (2024). Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use.

- Garg, V., Singh, H., Bhatia, A., Raza, K., Singh, B., & Beg, S. (2016). Glycerosomes: A Novel Vesicular Drug Delivery System. Research Journal of Pharmacy and Technology, 9(5), 625-631.

- Patsnap. (2024). Investigating Glycerol-Derived Innovations in Antioxidant Delivery.

- Zarghi, A., Gholami, S., Mollazadeh, M., & Shahsavari, A. (2014). Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. DARU Journal of Pharmaceutical Sciences, 22(1), 38.

- ChemicalBook. (2023). 1,3-bis(benzyloxy)-2-propanol(6972-79-8) 1 h nmr.

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Supplementary Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- ChemicalBook. (2024). 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis.

- ChemicalBook. (n.d.). (s)-(-)-3-benzyloxy-1,2-propanediol(17325-85-8) 13 c nmr.

- National Center for Biotechnology Information. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3. PubChem.

- ChemicalBook. (2023). This compound | 83016-75-5.

- Fisher Scientific. (n.d.). This compound, TRC.

- Zarghi, A., Gholami, S., Mollazadeh, M., & Shahsavari, A. (2014). Synthesis and Preliminary Evaluation of Anticonvulsant Activity of Some [4-(benzyloxy) Benzoyl]- And [4-(benzyloxy) Benzyl] Aminoalkanol Derivatives. DARU Journal of Pharmaceutical Sciences, 22(1), 38.

- Royal Society of Chemistry. (n.d.).

- de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & Peralta, M. A. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 56(17), 6945-6955.

- University of East Anglia. (n.d.). 13C NMR of 1-Propanol.

- National Institute of Standards and Technology. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook.

- Fernández-Lozano, C., & Estévez-Braun, A. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 65(1), 1-28.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental).

- National Institute of Standards and Technology. (n.d.). 1-Phenoxypropan-2-ol. NIST WebBook.

- ChemicalBook. (n.d.). (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3-bis(benzyloxy)-2-propanol(6972-79-8) 1 h nmr.

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Marzouk, M. M. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5437.

- Royal Society of Chemistry. (2024). Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes.

- Monteiro, M., & Neves, A. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 14(15), 3123.

- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of....

- Bence, M., et al. (2023). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 28(9), 3821.

- National Center for Biotechnology Information. (n.d.). Allyl benzyl ether | C10H12O. PubChem.

- PrepChem.com. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14).

- LookChem. (n.d.). 195131-80-7.

- ResearchGate. (n.d.).

- ResearchGate. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents.

- ChemicalBook. (n.d.). 3-Benzyloxy-1-propanol synthesis.

- IntechOpen. (2013).

- National Center for Biotechnology Information. (n.d.). (1S,2S)-(+)-2-Amino-3-methoxy-1-phenyl-1-propanol. PubChem.

- National Institute of Standards and Technology. (n.d.). 3-Allyloxy-1,2 propanediol. NIST WebBook.

- SpectraBase. (n.d.). 1-(Allyloxy)-3-(triphenylsilyl)-2-propanol - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.). (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1.

- ResearchGate. (2024).

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Sigma-Aldrich. (n.d.). 3-Benzyloxy-1-propanol 97 4799-68-2.

Sources

- 1. This compound | 83016-75-5 [chemicalbook.com]

- 2. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. rsc.org [rsc.org]

- 9. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 1H NMR [m.chemicalbook.com]

- 10. 1,3-BIS(BENZYLOXY)-2-PROPANOL(6972-79-8) 1H NMR spectrum [chemicalbook.com]

- 11. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 13. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use [healthscholars.usf.edu]

- 14. rjptonline.org [rjptonline.org]

- 15. Investigating Glycerol-Derived Innovations in Antioxidant Delivery [eureka.patsnap.com]

- 16. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy) benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]

physicochemical properties of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 83016-75-5). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes predicted properties, comparative data from structurally related molecules, and established principles of organic chemistry to offer a robust profile for research and development applications. The guide covers chemical identity, predicted physicochemical characteristics, a proposed synthetic route, methodologies for analytical characterization, and extrapolated safety considerations. The objective is to equip researchers with the necessary foundational knowledge to handle, analyze, and utilize this compound effectively in their work.

Introduction and Chemical Identity

This compound is a functionalized propanol derivative featuring both a benzyl ether and an allyl ether moiety. This trifunctional structure (hydroxyl, benzyl ether, allyl ether) makes it a versatile intermediate in organic synthesis.[1][2] The presence of these distinct functional groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, potentially in the fields of materials science and pharmacology.

Nomenclature and Structure:

-

Systematic IUPAC Name: 1-(benzyloxy)-3-(allyloxy)propan-2-ol

-

CAS Number: 83016-75-5[1]

-

Molecular Formula: C₁₃H₁₈O₃[2]

-

Molecular Weight: 222.28 g/mol [2]

The structural characteristics of this molecule—a central three-carbon chain with a secondary alcohol and two different ether linkages—are key to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for the primary are not widely published. However, computational predictions and data from analogous structures provide valuable insights.

Predicted Properties of the Target Compound

The following table summarizes the predicted physicochemical properties for this compound. It is crucial to recognize that these are computationally derived and should be confirmed by experimental analysis.

| Property | Predicted Value | Source |

| Physical State | Colorless Oil | [1] |

| pKa | 13.72 ± 0.20 | [1] |

| Solubility | Soluble in Dichloromethane | [1] |

Comparative Analysis with Structurally Related Compounds

To supplement the predicted data, the experimental properties of structurally similar compounds are presented below. These molecules share key functional groups with the target compound and can therefore provide a reasonable estimation of its behavior.

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,3-Dibenzyloxy-2-propanol | 226-227 @ 3 mmHg | 1.103 @ 20 °C | 1.549 |

| (±)-3-Benzyloxy-1,2-propanediol | - | 1.140 @ 20 °C | 1.533 |

| 1-Phenoxy-2-propanol | 241.2 @ 760 mmHg[3] | 1.0622 @ 20 °C[3] | - |

| 3-Allyloxy-1,2-propanediol | 142 @ 28 mmHg[4][5] | 1.068 @ 25 °C[4][5] | 1.462[4][5] |

The presence of both benzyl and allyl ether groups in the target molecule suggests its boiling point is likely to be high, similar to 1,3-dibenzyloxy-2-propanol, and it is expected to be a relatively dense liquid.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. A two-step process starting from a suitable glycerol derivative is proposed.

Caption: Proposed Williamson ether synthesis workflow.

Step-by-Step Methodology:

-

Preparation of the Alkoxide: To a solution of 3-allyloxy-1,2-propanediol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Etherification: Benzyl bromide is added dropwise to the cooled solution of the alkoxide. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

Chromatographic Methods

-

Gas Chromatography (GC): Due to its expected volatility, GC coupled with a Flame Ionization Detector (FID) would be a suitable method for assessing purity.[6] The use of a non-polar or medium-polarity capillary column would be appropriate.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, reversed-phase HPLC with a UV detector (to detect the phenyl group) can be used.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide detailed information about the proton environment in the molecule. Expected signals would include those for the aromatic protons of the benzyl group, the vinyl protons of the allyl group, and the aliphatic protons of the propanol backbone.

-

¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the presence of the benzyl, allyl, and propanol carbons.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the hydroxyl group (around 3400 cm⁻¹), C-O-C stretching for the ether linkages, and C=C stretching for the allyl group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, precautions should be based on data from structurally related compounds, which suggest a potential for irritation.

-

General Handling: Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation.[7][8] Ingestion may be harmful.[8] The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physicochemical properties are scarce, this guide provides a comprehensive profile based on predictions, comparative analysis of related compounds, and established chemical principles. The proposed synthetic route and analytical methodologies offer a practical framework for researchers working with this molecule. It is imperative that all predicted data be verified experimentally to ensure the accuracy and safety of future research and development endeavors.

References

-

1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem. Available from: [Link]

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-12-21).

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem. Available from: [Link]

-

(R)-(+)-3-Benzyloxy-1,2-propanediol | CAS#:56552-80-8 | Chemsrc. (2025-08-25). Available from: [Link]

-

(R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 - PubChem. Available from: [Link]

-

Contents - The Royal Society of Chemistry. Available from: [Link]

-

1-Methoxy-3-phenyl-2-propanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem. Available from: [Link]

-

3-Benzyloxy-1-propanol - ChemBK. (2024-04-09). Available from: [Link]

-

3-(Benzyloxy)propanal | C10H12O2 | CID 10888261 - PubChem. Available from: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available from: [Link]

-

Cas 123-34-2,3-ALLYLOXY-1,2-PROPANEDIOL - LookChem. Available from: [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available from: [Link]

Sources

- 1. This compound | 83016-75-5 [chemicalbook.com]

- 2. Éteres | CymitQuimica [cymitquimica.com]

- 3. 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 123-34-2,3-ALLYLOXY-1,2-PROPANEDIOL | lookchem [lookchem.com]

- 5. 3-ALLYLOXY-1,2-PROPANEDIOL CAS#: 123-34-2 [amp.chemicalbook.com]

- 6. 1,3-Bis(benzyloxy)-2-propanol | 6972-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Abstract

This in-depth technical guide provides a detailed and scientifically robust methodology for the synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a valuable glycerol ether derivative utilized in various organic synthesis applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide outlines a strategic two-step synthetic pathway, commencing with the synthesis of the key intermediate, 3-(benzyloxy)propane-1,2-diol, followed by a regioselective allylation. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization are presented to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Strategic Overview

This compound is a glycerol derivative featuring both a benzyl and an allyl ether functional group. These moieties serve as versatile protecting groups in multi-step organic syntheses, with the allyl group offering orthogonality due to its distinct deprotection conditions compared to the benzyl group. The central hydroxyl group on the C2 position of the glycerol backbone provides a reactive site for further chemical modifications, making this molecule a useful building block in the synthesis of more complex structures, including lipids and pharmacologically active compounds.[1]

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. It proceeds through a logical two-step sequence, which offers superior control over the final product's structure compared to a one-pot reaction with multiple electrophiles, where competitive and non-selective side reactions could diminish the yield of the desired product.

The chosen pathway is as follows:

-

Step 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol. This intermediate is prepared via the acid-catalyzed hydrolysis of benzyl glycidyl ether. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

-

Step 2: Synthesis of this compound. The target molecule is obtained through the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[2] This involves the deprotonation of one of the hydroxyl groups of 3-(benzyloxy)propane-1,2-diol followed by nucleophilic substitution with allyl bromide.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol

The initial step involves the ring-opening of the epoxide in benzyl glycidyl ether under acidic conditions to yield the corresponding diol. The acid catalyst protonates the epoxide oxygen, making the electrophilic carbons more susceptible to nucleophilic attack by water.

Caption: Reaction scheme for the synthesis of 3-(benzyloxy)propane-1,2-diol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzyl glycidyl ether | 164.20 | 263 g | 1.60 |

| Deionized Water | 18.02 | 1300 mL | - |

| Perchloric Acid (70%) | 100.46 | 1.5 mL | - |

| Sodium Bicarbonate (5% aq. soln.) | 84.01 | As needed | - |

| Benzene | 78.11 | 300 mL | - |

Procedure: [3]

-

To a 2.0 L three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add benzyl glycidyl ether (263 g, 1.60 mol) and deionized water (1300 mL).

-

With stirring, add 70% perchloric acid (1.5 mL) to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 18 hours, cool the reaction mixture to room temperature and neutralize it with a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Remove the bulk of the water using a rotary evaporator.

-

To remove residual water, perform an azeotropic distillation by adding benzene (300 mL) and evaporating the mixture.

-

After the complete removal of benzene, the crude product is obtained. Purify the product by vacuum distillation (bp 127°-136°C at 0.04 mm Hg) to yield 3-(benzyloxy)propane-1,2-diol as a colorless oil.[3] The expected yield is approximately 90%.

Step 2: Synthesis of this compound

This step employs the Williamson ether synthesis, where the alkoxide generated from 3-(benzyloxy)propane-1,2-diol acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming the sodium alkoxide in situ.[4]

Caption: Williamson ether synthesis for the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Benzyloxy)propane-1,2-diol | 182.22 | 18.22 g | 0.10 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 4.4 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Allyl Bromide | 120.98 | 13.3 g (9.7 mL) | 0.11 |

| Saturated Ammonium Chloride (aq. soln.) | 53.49 | 100 mL | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (4.4 g of 60% dispersion, 0.11 mol).

-

Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF (100 mL) to the flask.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 3-(benzyloxy)propane-1,2-diol (18.22 g, 0.10 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes. Hydrogen gas will evolve during this addition.

-

Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add allyl bromide (13.3 g, 0.11 mol) dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL) dropwise at 0°C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.25-7.40 (m, 5H, Ar-H)

-

δ 5.85-5.95 (m, 1H, -CH=CH₂)

-

δ 5.20-5.35 (m, 2H, -CH=CH₂)

-

δ 4.55 (s, 2H, Ph-CH₂-)

-

δ 4.00 (d, 2H, -O-CH₂-CH=)

-

δ 3.95-4.05 (m, 1H, -CH(OH)-)

-

δ 3.50-3.60 (m, 4H, -CH₂-O-CH(OH)-CH₂-O-)

-

δ 2.50 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 138.0 (Ar-C)

-

δ 134.5 (-CH=CH₂)

-

δ 128.4 (Ar-CH)

-

δ 127.7 (Ar-CH)

-

δ 127.6 (Ar-CH)

-

δ 117.2 (-CH=CH₂)

-

δ 73.4 (Ph-CH₂)

-

δ 72.3 (-O-CH₂-CH=)

-

δ 71.8 (-CH₂-O-Bn)

-

δ 70.8 (-CH(OH)-)

-

δ 70.5 (-CH₂-O-allyl)

-

-

Mass Spectrometry (ESI+): m/z 223.13 [M+H]⁺, 245.11 [M+Na]⁺

Safety and Handling

-

Benzyl glycidyl ether: Irritant. Handle in a well-ventilated fume hood.

-

Perchloric acid: Strong oxidizing agent and corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

-

Allyl bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

Conclusion

This technical guide provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize this versatile building block for a range of applications in organic chemistry. The two-step approach ensures high selectivity and yield, making it an efficient method for laboratory-scale production.

References

-

Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of ether lipids: natural compounds and analogues. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Selective preparation of monobenzyl glyceryl ethers by the condensation reaction of glycerol with benzyl alcohols in the presence of zeolite catalysts. (2014). PubMed. Retrieved from [Link]

-

(R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3. (n.d.). PubChem. Retrieved from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Method for the synthesis of pharmacologically active aryloxypropanol amine compounds. (n.d.). Google Patents.

-

Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. (n.d.). MDPI. Retrieved from [Link]

- Process for production of (poly)alkylene glycol monoalkyl ether. (n.d.). Google Patents.

-

Synthesis of α-Glycol Monoallyl Ethers. (2024). ResearchGate. Retrieved from [Link]

-

1,3-Bis(benzyloxy)propan-2-ol | C17H20O3. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Significance and use of glycidol. (n.d.). Biblioteka Nauki. Retrieved from [Link]

-

Preparing Ethers. (2023). Organic Chemistry | OpenStax. Retrieved from [Link]

- Process for preparation of phenoxypropanol amines. (n.d.). Google Patents.

-

Epichlorohydrin coupling reactions with wood. (n.d.). Forest Products Laboratory. Retrieved from [Link]

-

acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Process for production of epichlorohydrin. (n.d.). Google Patents.

-

Characterization and synthesis of mono- and diphytanyl ethers of glycerol. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-benzyloxy-1,2-propanediol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Green Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

-

BENZYLGLYCIDOL FROM OPTICALLY ACTIVE EPICHLOROHYDRIN. (1990). Semantic Scholar. Retrieved from [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

3-(Benzyloxy)propane-1,2-diol | C10H14O3. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]

- A process for the purification of 3-amino-1,2-propanediol and 2-amino. (n.d.). Google Patents.

-

General reaction scheme of epichlorohydrin with alcohol. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Retrieved from [Link]

-

Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008). Google Patents.

-

Synthesis of Benzyl 2-Deoxy-C-Glycosides. (n.d.). PMC - NIH. Retrieved from [Link]

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. Retrieved from [Link]

-

Quaternization reactions of 1 with vinyl benzyl chloride and allyl bromide. (n.d.). ResearchGate. Retrieved from [Link]

Sources

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol structural elucidation

An In-depth Technical Guide to the Structural Elucidation of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound, a molecule incorporating benzyl ether, allyl ether, and secondary alcohol functionalities.[1][2][3][4][5] Tailored for researchers and drug development professionals, this document moves beyond procedural recitation to offer a deep dive into the causality behind experimental choices. We will integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D correlation experiments, to build a self-validating case for the molecule's constitution. Each section presents not only the expected data but also the underlying principles and detailed protocols, ensuring both theoretical understanding and practical applicability.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is C₁₃H₁₈O₃ .

-

Molecular Weight: 222.28 g/mol

The Degree of Unsaturation (DoU) is a critical first calculation that reveals the total number of rings and/or π-bonds within the molecule. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₃H₁₈O₃: DoU = 13 + 1 - (18/2) = 5

A DoU of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond, which is consistent with the allyl group's C=C double bond. This initial hypothesis will be systematically tested and confirmed by the subsequent spectroscopic methods.

Mass Spectrometry: The Molecular Blueprint and Fragmentation Roadmap

Expertise & Experience: Mass spectrometry serves two primary functions in this analysis: it confirms the molecular weight of the compound via the molecular ion peak and provides a fragmentation "roadmap" that reveals stable substructures within the molecule.[6] For molecules containing heteroatoms like oxygen, fragmentation is not random; it follows predictable pathways, primarily driven by the formation of resonance-stabilized cations.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Subject the sample to a standard 70 eV electron beam to induce ionization and fragmentation.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

-

Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of all detected ions.

Data Interpretation: A Self-Validating System

The molecular ion peak (M⁺˙) is expected at m/z 222 . However, for alcohols and ethers, this peak may be weak or entirely absent due to the high propensity for fragmentation.[8][9][10] The true value of the mass spectrum lies in its fragmentation pattern, which should validate the presence of the benzyl, allyl, and propanol backbone moieties.

Key Predicted Fragmentation Pathways:

-

α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation for ethers and alcohols, involving the cleavage of a C-C bond adjacent to an oxygen atom.[7][11][12]

-

Benzylic Cleavage: The bond between the benzylic CH₂ and the ether oxygen is prone to cleavage, leading to the formation of the highly stable tropylium ion.

-

Dehydration: Alcohols readily eliminate a molecule of water (18 amu) under EI conditions.[10][11]

Data Presentation: Predicted Mass Fragments

| m/z Value | Ion Structure | Origin of Fragment |

| 222 | [C₁₃H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 204 | [M - H₂O]⁺˙ | Dehydration (Loss of water from the alcohol) |

| 131 | [C₇H₇O]⁺ | α-Cleavage at the benzyl ether |

| 115 | [C₆H₇O₂]⁺ | α-Cleavage at the allyl ether |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Loss of •OCH₂(CHOH)CH₂O-allyl radical). Often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl Cation (Loss from Tropylium Ion) |

| 57 | [C₃H₅O]⁺ | Allyloxy radical cation from cleavage |

| 41 | [C₃H₅]⁺ | Allyl Cation |

Visualization: Fragmentation Workflow

Caption: Logical workflow for NMR-based structural elucidation.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides detailed information on the proton environments. The integration value corresponds to the number of protons giving rise to a signal, while the multiplicity (splitting pattern) reveals the number of neighboring protons. [13][14] Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.40 - 7.28 | m | 5H | Phenyl protons (Ar-H ) |

| b | 5.98 - 5.88 | ddt | 1H | -O-CH₂-CH =CH₂ |

| c | 5.28 | dq | 1H | -CH=CH ₂ (trans) |

| d | 5.20 | dq | 1H | -CH=CH ₂ (cis) |

| e | 4.56 | s | 2H | Ph-CH ₂-O- |

| f | 4.08 - 3.98 | m | 1H | -CH₂-CH (OH)-CH₂- |

| g | 4.02 | dt | 2H | -O-CH ₂-CH=CH₂ |

| h | 3.58 - 3.48 | m | 4H | -O-CH ₂-CH(OH)-CH ₂-O- |

| i | 2.50 (variable) | d | 1H | -CH (OH )- |

¹³C NMR and DEPT Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. DEPT experiments help assign these peaks to specific carbon types. Carbons adjacent to electronegative oxygen atoms are shifted significantly downfield. [15][16][17][18] Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal | Assignment |

| 138.0 | None | None | Quaternary Aromatic C (C-ipso) |

| 134.5 | Positive | Positive | Alkene C H |

| 128.4 | Positive | Positive | Aromatic C H (ortho/meta) |

| 127.8 | Positive | Positive | Aromatic C H (para) |

| 127.7 | Positive | Positive | Aromatic C H (ortho/meta) |

| 117.4 | Negative | None | Alkene C H₂ |

| 73.5 | Negative | None | Ph-C H₂-O- |

| 72.3 | Negative | None | -O-C H₂-CH=CH₂ |

| 71.8 | Negative | None | -O-C H₂-CH(OH)- |

| 70.8 | Positive | Positive | -CH₂-C H(OH)-CH₂- |

| 70.2 | Negative | None | -CH(OH)-C H₂-O- |

Integrated Structural Elucidation: Synthesizing the Evidence

The final step is to integrate all data streams into a single, coherent structural proof. This process is not merely a summation of parts but a cross-validation where each piece of data reinforces the others.

Visualization: The Logic of Structural Confirmation

Caption: Integrated workflow for structural validation.

Narrative Synthesis:

-

Mass Spectrometry confirms the molecular formula C₁₃H₁₈O₃ (m/z 222) and the presence of the key substructures: a benzyl group (m/z 91, tropylium ion), an allyl group (m/z 41), and a hydroxyl group (loss of H₂O, m/z 204).

-

IR Spectroscopy provides orthogonal validation of the functional groups. A broad O-H stretch confirms the alcohol, strong C-O stretches confirm the two ether linkages and the alcohol, and characteristic peaks confirm the C=C double bond of the allyl group and the monosubstituted aromatic ring.

-

NMR Spectroscopy provides the definitive connectivity map.

-

¹H and ¹³C NMR spectra show the correct number of unique proton and carbon signals with chemical shifts consistent with their respective electronic environments (aromatic, vinylic, benzylic, and aliphatic protons/carbons adjacent to oxygen).

-

¹H NMR integration values (5H aromatic, 2H benzylic, 3H vinylic, etc.) match the proposed structure perfectly.

-

COSY correlations would connect the protons of the propanol backbone (f, h) and the protons within the allyl group (b, c, d, g).

-

HSQC data provides the final, incontrovertible link, correlating each proton signal to its directly attached carbon signal, leaving no ambiguity in the assignment of the molecular framework.

-

The convergence of evidence from these independent analytical techniques provides a self-validating and robust elucidation of the structure as this compound.

References

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

-

Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

YouTube. (2024). Ether vs. Alcohol: Key Differences, Structures, and Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 9.5: Alcohols, Phenols, and Ethers. Retrieved from [Link]

-

TEST - Alcohols and ethers A brief guide to alcohol, ether and epoxy-alkane structure-naming- nomenclature. (n.d.). Retrieved from [Link]

-

Lumen Learning. (n.d.). Alcohols and Ethers | Chemistry for Majors. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]

Sources

- 1. This compound | 83016-75-5 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.karazin.ua [chemistry.karazin.ua]

- 5. Alcohols and Ethers | Chemistry for Majors [courses.lumenlearning.com]

- 6. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 7. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

- 14. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

IUPAC name for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

An In-Depth Technical Guide to 1-(Allyloxy)-3-(benzyloxy)propan-2-ol: Synthesis, Properties, and Applications

Abstract

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, more commonly known as 1-(allyloxy)-3-(benzyloxy)propan-2-ol, is a key bifunctional organic molecule built upon a glycerol scaffold. Its primary significance lies not in direct therapeutic application but in its role as a versatile synthetic intermediate. The presence of a free secondary hydroxyl group, along with two distinct and orthogonally cleavable ether protecting groups—benzyl and allyl—makes it an invaluable building block in multi-step organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its strategic applications in research and the development of complex molecules, particularly within the pharmaceutical industry.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research. The subject of this guide is an asymmetrically substituted glycerol derivative. While various naming conventions exist, they all describe the same unique structure.

| Identifier | Value | Source |

| Systematic IUPAC Name | This compound | [1] |

| Common Name | 1-(Allyloxy)-3-(benzyloxy)propan-2-ol | [2] |

| CAS Number | 83016-75-5 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₃ | - |

| Molecular Weight | 222.28 g/mol | - |

| Canonical SMILES | C=CCOCC(O)COCC1=CC=CC=C1 | - |

| InChI Key | BGYNKXDDVQKJLH-UHFFFAOYSA-N | - |

Physicochemical Properties

Experimental physicochemical data for 1-(allyloxy)-3-(benzyloxy)propan-2-ol is not extensively documented in public literature. However, its properties can be reasonably inferred from structurally related glycerol ethers. These analogs provide context for its expected physical state, boiling point, and density.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,3-Bis(benzyloxy)propan-2-ol | 6972-79-8 | 272.34 | 226-227 / 3 mmHg | 1.103 (20 °C) |

| 3-(Benzyloxy)propane-1,2-diol | 4799-67-1 | 182.22 | 355.1 / 760 mmHg | 1.16 |

| 1,3-Bis(allyloxy)-2-propanol | 14563-31-8 | 172.22 | Not Available | Not Available |

Based on these related structures, 1-(allyloxy)-3-(benzyloxy)propan-2-ol is expected to be a high-boiling, viscous liquid at room temperature. Its ether linkages contribute to its stability compared to ester-containing analogs.[3]

Synthesis and Mechanism

The synthesis of asymmetrically substituted glycerol ethers requires a strategic approach to ensure regioselectivity. The most common and effective methods rely on the principles of the Williamson ether synthesis or the ring-opening of epoxides.[4][5] A robust pathway starting from benzyl glycidyl ether allows for the selective introduction of the allyl group.

Recommended Synthetic Protocol: Epoxide Ring-Opening

This protocol outlines a reliable method for preparing 1-(allyloxy)-3-(benzyloxy)propan-2-ol. The causality behind this choice is the high regioselectivity of the nucleophilic attack on the less sterically hindered carbon of the epoxide ring.

Step 1: Preparation of Sodium Allyloxide

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry allyl alcohol (1.5 eq).

-

Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. (CAUSALITY: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the reactive alkoxide without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.)

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of sodium allyloxide.

Step 2: Ring-Opening of Benzyl Glycidyl Ether

-

To the freshly prepared sodium allyloxide solution, add benzyl glycidyl ether (1.0 eq) dropwise via a syringe or dropping funnel. (CAUSALITY: The allyloxide anion acts as a nucleophile, attacking one of the epoxide carbons. In a base-catalyzed SN2 mechanism, the attack preferentially occurs at the least substituted carbon (C3), leading to the desired 1,3-disubstituted product.)

-

Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Carefully quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(allyloxy)-3-(benzyloxy)propan-2-ol.

Protocol Validation: The identity and purity of the final product must be confirmed through spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Reaction Workflow Diagram

Caption: Synthetic workflow for 1-(allyloxy)-3-(benzyloxy)propan-2-ol.

Applications in Research and Drug Development

The utility of 1-(allyloxy)-3-(benzyloxy)propan-2-ol stems from its unique combination of functional groups, which serves as a molecular 'multi-tool' for organic chemists.

A Versatile Synthetic Intermediate

The core value of this compound is the presence of two orthogonally stable ether protecting groups.

-

Benzyl (Bn) Group: This group is robust and stable under a wide range of acidic and basic conditions. It is readily removed under mild conditions via catalytic hydrogenation (e.g., H₂, Pd/C), a process that simultaneously reduces the allyl group's double bond if not managed carefully.

-

Allyl (All) Group: This group is also stable to many reagents but can be selectively removed under neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger, without affecting the benzyl ether.

This orthogonality allows chemists to selectively deprotect one hydroxyl group for further modification while the other remains protected, enabling the synthesis of complex, multifunctional molecules from a simple glycerol backbone. The remaining secondary alcohol provides a third site for functionalization, such as esterification, oxidation, or further etherification.

Role in Medicinal Chemistry

Glycerol and its derivatives are fundamental scaffolds in biology, most notably as the backbone of lipids. Ether lipids, where a hydrocarbon chain is linked via an ether bond instead of an ester bond, are a significant class of lipids in mammals, constituting up to 20% of the phospholipid content in some tissues.[6] They play crucial roles in cell membrane structure, signaling pathways, and protection against oxidative stress.[6][7]

By using 1-(allyloxy)-3-(benzyloxy)propan-2-ol, researchers can synthesize complex ether lipid analogs, probes for studying lipid metabolism, and potential drug candidates. The ether linkage provides greater chemical stability against hydrolysis by lipases compared to ester linkages, a desirable trait for increasing a drug's in vivo half-life.[3]

Logical Relationship Diagram

Caption: Functional groups and their synthetic utility.

Spectroscopic Characterization

While an experimental spectrum is subject to acquisition parameters, the expected NMR signals for 1-(allyloxy)-3-(benzyloxy)propan-2-ol can be predicted based on its structure and data from similar compounds.[8][9]

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic (C₆H₅) | 7.25 - 7.40 (m, 5H) | 127.5 - 128.5, 138.0 (ipso) |

| Benzylic (-CH₂-Ph) | ~4.55 (s, 2H) | ~73.5 |

| Allyl Vinyl (=CH₂) | 5.20 - 5.35 (m, 2H) | ~117.0 |

| Allyl Vinyl (-CH=) | 5.85 - 6.00 (m, 1H) | ~134.5 |

| Allylic (-O-CH₂-CH=) | ~4.00 (d, 2H) | ~72.0 |

| Glycerol Backbone (CH₂-O-Bn) | ~3.55 (d, 2H) | ~71.5 |

| Glycerol Backbone (CH₂-O-All) | ~3.50 (d, 2H) | ~70.5 |

| Glycerol Backbone (CH-OH) | ~3.90 - 4.10 (m, 1H) | ~70.0 |

| Hydroxyl (-OH) | 2.0 - 3.0 (broad s, 1H) | - |

FT-IR: Expected to show a strong, broad absorption band around 3400 cm⁻¹ (O-H stretch), C-H stretches just below 3000 cm⁻¹, and strong C-O ether stretches in the 1100-1150 cm⁻¹ region. Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 222.28, with characteristic fragmentation patterns including the loss of the allyl group (m/z = 181) and the benzyl group (m/z = 131).

Safety and Handling

1-(Allyloxy)-3-(benzyloxy)propan-2-ol is a laboratory chemical and should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Incompatible with strong oxidizing agents.[10] Ethers can potentially form explosive peroxides upon prolonged exposure to air and light, although this is less of a concern for this specific structure compared to simple ethers like diethyl ether.

Conclusion

This compound is a quintessential example of a strategic synthetic building block. Its value is derived from the glycerol core functionalized with two orthogonally removable protecting groups and a reactive hydroxyl center. This architecture provides chemists with the flexibility needed to construct complex, highly functionalized molecules with precision. For researchers in drug discovery and materials science, this compound represents a key intermediate for accessing novel ether lipids, complex polyols, and other targeted structures, underscoring the critical role of well-designed building blocks in modern organic synthesis.

References

- T. M. T. T. Ho, et al. (2015). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. ACS Sustainable Chemistry & Engineering.

- M. D. G. da Silva, et al. (n.d.). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Taylor & Francis Online.

- (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Let's Talk Science.

- (2007). Processes for converting glycerol to glycerol ethers.

- (2023). This compound. ChemicalBook.

-

Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. [Link]

-

(n.d.). Ether lipid. Wikipedia. [Link]

-

(n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

(n.d.). 3-(Phenylmethoxy)-1,2-propanediol. Chemsrc. [Link]

Sources

- 1. This compound | 83016-75-5 [chemicalbook.com]

- 2. 83016-75-5|1-(Allyloxy)-3-(benzyloxy)propan-2-ol|BLD Pharm [bldpharm.com]

- 3. labinsights.nl [labinsights.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20070238905A1 - Processes for converting glycerol to glycerol ethers - Google Patents [patents.google.com]

- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ether lipid - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. 1,3-BIS(BENZYLOXY)-2-PROPANOL(6972-79-8) 1H NMR [m.chemicalbook.com]

- 10. 3-(Phenylmethoxy)-1,2-propanediol | CAS#:4799-67-1 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is a glycerol derivative featuring both a benzyl ether and an allyl ether moiety. This unique structural combination presents a versatile scaffold for organic synthesis and holds potential for applications in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, detailing plausible synthetic routes based on established methodologies for analogous structures. It further outlines detailed protocols, discusses the underlying chemical principles, and explores the characterization of the molecule through spectroscopic techniques. Additionally, this guide delves into the safety considerations and speculates on potential research and drug development applications based on the biological activities of structurally related compounds.

Introduction

This compound, also known as 1-(benzyloxy)-3-(allyloxy)propan-2-ol, is a functionalized propanol derivative. Its core structure, derived from glycerol, is adorned with two distinct ether linkages: a phenylmethoxy (benzyloxy) group and a 2-propen-1-yloxy (allyloxy) group. The benzyl group is a common protecting group in organic synthesis, valued for its relative stability and ease of removal under specific conditions. The allyl group, with its reactive double bond, offers a handle for a variety of chemical transformations, including polymerization, oxidation, and addition reactions. The central secondary alcohol at the 2-position of the propanol backbone provides a further point for chemical modification.

This guide will explore the synthesis, properties, and potential utility of this molecule, offering a foundational resource for researchers interested in its application.

Chemical Properties and Characterization

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C13H18O3 | Calculated |

| Molecular Weight | 222.28 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil | Analogy with similar glycerol ethers |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Analogy with 1,3-dibenzyloxy-2-propanol (bp 226-227 °C/3 mmHg)[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water | General properties of ethers and alcohols |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[2] Based on the analysis of structurally similar compounds, the following 1H and 13C NMR spectral data can be predicted for this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Phenyl protons (C₆H₅) |

| ~5.90 | ddt | 1H | Allyl CH=CH₂ |

| ~5.25 | dq | 1H | Allyl CH=CH H (trans) |

| ~5.15 | dq | 1H | Allyl CH=CHH (cis) |

| ~4.55 | s | 2H | Benzyl CH₂ (C₆H₅CH ₂) |

| ~4.05 | m | 1H | Propanol CH OH |

| ~4.00 | dt | 2H | Allyl OCH₂ |

| ~3.60-3.50 | m | 4H | Propanol CH₂O (benzyloxy and allyloxy) |

| ~2.50 | d | 1H | Propanol OH |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Phenyl quaternary C |

| ~134.5 | Allyl C H=CH₂ |

| ~128.5 | Phenyl CH |

| ~127.8 | Phenyl CH |

| ~127.7 | Phenyl CH |

| ~117.0 | Allyl CH=C H₂ |

| ~73.5 | Benzyl C H₂ |

| ~72.0 | Allyl OC H₂ |

| ~71.0 | Propanol C H₂O (benzyloxy) |

| ~70.5 | Propanol C H₂O (allyloxy) |

| ~70.0 | Propanol C HOH |

Synthesis of this compound

The synthesis of this target molecule can be approached through several strategic pathways, primarily revolving around the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] Two plausible synthetic routes are detailed below.

Synthetic Route 1: Benzylation of 3-(Allyloxy)propane-1,2-diol

This route commences with the commercially available 3-(allyloxy)propane-1,2-diol. The key transformation is the selective benzylation of the primary or secondary hydroxyl group. Under basic conditions, the more accessible primary hydroxyl group is expected to react preferentially.

Diagram of Synthetic Route 1:

Figure 1. Synthesis via benzylation.

Experimental Protocol:

-

Preparation of the Alkoxide: To a stirred solution of 3-(allyloxy)propane-1,2-diol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the corresponding alkoxide.[3] The use of an inert atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture. THF is a suitable aprotic solvent for this reaction.

-

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Causality: Benzyl bromide is a reactive primary halide, ideal for the SN2 reaction with the alkoxide.[5] Dropwise addition helps to control the exothermicity of the reaction.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Synthetic Route 2: Allylation of 1-O-Benzyl-rac-glycerol

An alternative approach starts with the commercially available 1-O-benzyl-rac-glycerol. This route involves the allylation of the remaining free hydroxyl groups.

Diagram of Synthetic Route 2:

Figure 2. Synthesis via allylation.

The experimental protocol for this route is analogous to Route 1, with the substitution of 3-(allyloxy)propane-1,2-diol with 1-O-benzyl-rac-glycerol and benzyl bromide with allyl bromide.

Potential Applications in Drug Development and Research

While there is a lack of direct studies on the biological activity of this compound, the structural motifs present in the molecule suggest several potential areas for investigation. The propan-2-ol backbone is a common feature in many pharmaceutical agents.

-

Antiviral Intermediates: Glycerol derivatives, including those with benzyloxy groups, have been utilized as precursors for antiviral intermediates.[1] The presence of both benzyl and allyl groups in the target molecule could allow for differential deprotection and further functionalization to create a library of compounds for antiviral screening.

-

Anticancer Agents: Quinoxaline derivatives containing a benzyloxy moiety have demonstrated antiproliferative effects against various cancer cell lines.[6] The core structure of this compound could serve as a scaffold for the synthesis of novel compounds with potential anticancer activity.

-

Cardiovascular Drugs: The aryloxy propanolamine structure is a well-known pharmacophore in a class of cardiovascular drugs known as beta-blockers. While the target molecule is not an amine, it could be chemically modified to introduce an amino group, leading to the synthesis of novel beta-blocker candidates.

-

Antimicrobial and Antioxidant Agents: Benzyl hydrazide derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties.[7] The benzyloxy group in the target molecule could be a starting point for the development of new compounds with similar activities.

It is important to emphasize that these are speculative applications based on the biological activities of structurally related compounds. Rigorous biological evaluation of this compound and its derivatives is necessary to validate these hypotheses.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.[8]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established methods like the Williamson ether synthesis, offering flexibility in the choice of starting materials. While direct biological data is currently limited, its structural features suggest promising avenues for research in the development of new therapeutic agents. This guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this versatile compound. Further investigation is warranted to fully elucidate its chemical and biological properties and to unlock its potential in drug discovery and other scientific disciplines.

References

- [Safety Data Sheet for (R)-(+)-3-Benzyloxy-1,2-propanediol]. (2012, July 27).

- [SAFETY DATA SHEET - Fisher Scientific]. (2025, December 26). Fisher Scientific.

- [Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol]. (2025, August 7). ScienceDirect.

- [Copies of 1H, 13C, 19F NMR spectra]. (n.d.). A university research repository.

- [Chemical Safety Data Sheet MSDS / SDS - 1,3-BIS(BENZYLOXY)-2-PROPANOL]. (2025, July 5). ChemicalBook.

- [Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents]. (n.d.). Francis Academic Press.

- [3-(Benzyloxy)

- [Supplementary Information]. (n.d.). The Royal Society of Chemistry.

- [The Williamson Ether Synthesis]. (2014, October 24). Master Organic Chemistry.

- [Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study]. (n.d.). MDPI.

- [Williamson Ether Synthesis]. (2018, August 29). YouTube.

- [SAFETY DATA SHEET]. (2023, March 10). FUJIFILM Wako.

- [1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis]. (n.d.). ChemicalBook.

- [Williamson ether synthesis]. (n.d.). Wikipedia.

- [Basic 1H- and 13C-NMR Spectroscopy]. (2005). Elsevier.

- [1H NMR Spectrum (1D, 500 MHz, H2O, experimental) ()]. (n.d.).

- [Synthesis of 3-benzyloxy-1,2-propanediol]. (n.d.). PrepChem.com.

- [1,3-bis(benzyloxy)-2-propanol(6972-79-8) 1 h nmr]. (n.d.). ChemicalBook.

- [3-Allyloxy-1,2-propanediol 99 123-34-2]. (n.d.). Sigma-Aldrich.

- [(PDF) 2-(2-Benzylphenyl)propan-2-ol]. (n.d.).

- [Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols]. (n.d.). PubMed Central.

- [15.3: The Williamson Ether Synthesis]. (2020, May 30). Chemistry LibreTexts.